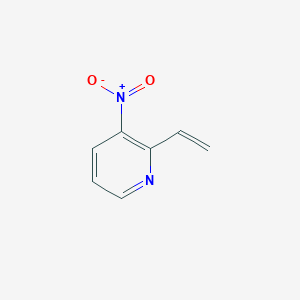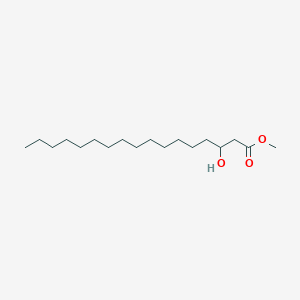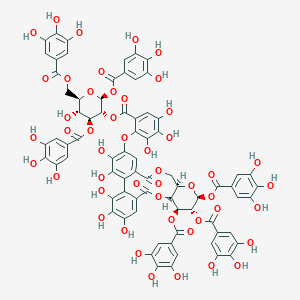
Glyceryl 1,3-distearate-2-oleate
Übersicht
Beschreibung
Glyceryl 1,3-distearate-2-oleate is a type of triacid triglyceride . It is a chemical compound that is a subclass of a type of chemical entity . Its molecular formula is C57H108O6 and it has a molecular weight of 889.466 .
Synthesis Analysis
The synthesis of Glyceryl 1,3-distearate-2-oleate involves crystallization kinetics. The process has been studied using differential scanning calorimetry and polarized light microscopy . The experimental data, as well as two different models to simulate crystallization and predict the behavior of the pure triacylglycerols, are presented .Molecular Structure Analysis
The molecular structure of Glyceryl 1,3-distearate-2-oleate is characterized by a molecular weight of 625.02 . The molecular formula is C39H76O5 .Chemical Reactions Analysis
The chemical reactions of Glyceryl 1,3-distearate-2-oleate involve crystallization kinetics. The morphologies, nucleation kinetics, growth kinetics, and phases of the grains formed were identified . The experimental data, as well as two different models to simulate crystallization and predict behavior of the pure triacylglycerols, are presented .Physical And Chemical Properties Analysis
The physical and chemical properties of Glyceryl 1,3-distearate-2-oleate are characterized by its molecular weight and molecular formula .Wissenschaftliche Forschungsanwendungen
Eutectic Mixing Behavior
1,3-distearoyl-2-oleoyl glycerol (SOS) has been studied for its eutectic mixing behavior with trilaurin (LLL). This is a typical model case of the mixture of cocoa butter (CB) and cocoa butter substitute (CBS). The mixtures obtained were analyzed for polymorphic phase behavior using differential scanning calorimetry (DSC) and synchrotron radiation X-ray diffractometry (SR-XRD) .
Phase Behavior with SLS
The binary phase behavior of SOS and 1,3-distearoyl-2-linoleoyl-sn-glycerol (SLS) was examined using DSC and conventional and synchrotron radiation X-ray diffraction. The solid-solution phases were observed in the metastable α and γ forms in all concentration ranges .
Thermoplastic Polymers
1,3-Distearoyl-2-oleoyl Glycerol’s resistance to thermal degradation makes it an excellent candidate for use in thermoplastic polymers .
Found in Natural Butters
It has been found in Kpangnana, Chinese tallow, and cocoa butters .
Increases Phagocytic Function
1,3-Distearoyl-2-oleoyl glycerol increases the phagocytic function of reticulo-endothelial cells in mice when administered at doses of 5 and 10 mg per animal .
6. Fat Bloom Formation in Compound Chocolate The crystal growth of the separated SOS fraction may cause fat-bloom formation in compound chocolate containing CB and CBS .
Wirkmechanismus
Target of Action
1,3-Distearoyl-2-oleoyl glycerol, also known as 1,3-Distearo-2-olein, is a type of triacylglycerol that contains stearic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position . The primary targets of this compound are the reticulo-endothelial cells, which play a crucial role in the immune system .
Mode of Action
The compound interacts with reticulo-endothelial cells and enhances their phagocytic function . Phagocytosis is a critical process in the immune response where cells engulf harmful particles, bacteria, or dead cell tissues to protect the body .
Biochemical Pathways
It is known that the compound influences lipid biochemistry and innate immunity
Result of Action
The administration of 1,3-Distearoyl-2-oleoyl glycerol has been found to increase the phagocytic function of reticulo-endothelial cells in mice . This suggests that the compound could potentially enhance the immune response, although further studies are needed to confirm this effect and to understand its implications in humans.
Action Environment
The action, efficacy, and stability of 1,3-Distearoyl-2-oleoyl glycerol can be influenced by various environmental factors. For instance, the compound’s crystallization behavior, which can affect its physical properties and stability, can be influenced by temperature . Moreover, the compound’s interaction with other substances, such as in the mixture of cocoa butter and cocoa butter substitute, can also affect its behavior .
Eigenschaften
IUPAC Name |
[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLADLVPSYELCA-IKPAITLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301304181 | |
| Record name | 1,3-Distearoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
889.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/18:1(9Z)/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-((1-Oxooctadecyl)oxy)-1-(((1-oxooctadecyl)oxy)methyl)ethyl oleate | |
CAS RN |
2846-04-0 | |
| Record name | 1,3-Distearoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2846-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oleoyldistearin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002846040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Distearoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301304181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,3-DISTEARATE-2-OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE1Y9738S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-distearoyl-2-oleoyl glycerol?
A1: The molecular formula of SOS is C57H104O6, and its molecular weight is 893.44 g/mol.
Q2: What spectroscopic data is available for characterizing SOS?
A2: Researchers commonly utilize techniques like X-ray diffraction (XRD) [, , , ] and differential scanning calorimetry (DSC) [, ] to analyze the polymorphic forms and thermal behavior of SOS. Additionally, gas chromatography-mass spectrometry (GC-MS) is employed to identify volatile compounds generated during its oxidation [].
Q3: How does the composition of fat blends influence crystallization behavior when SOS is a component?
A3: Studies have demonstrated that in binary fat blends utilizing shea stearin (high in SOS) with oils like sunflower, shea olein, or rapeseed, a two-step crystallization process occurs. This behavior is attributed to the polymorphic transitions of SOS from the α-form to more stable forms [].
Q4: What is the role of SOS in determining the physical properties of filling fats used in confectionery?
A4: Filling fats, crucial for texture and sensory attributes in confectionery, often incorporate SOS. The crystallization behavior of SOS, influenced by factors like processing conditions and the presence of other triacylglycerols like POP, significantly impacts the rheological properties of these fats [].
Q5: Are there any known catalytic properties or applications of SOS?
A5: While SOS itself doesn't exhibit catalytic properties, research focuses on its enzymatic synthesis and incorporation into food products. For instance, it is a significant component in cocoa butter equivalents (CBEs) [, , , , , ].
Q6: How does the position of unsaturated and saturated fatty acids within the glycerol backbone affect the properties of SOS and similar TAGs?
A7: Research on SOS and similar TAGs like 1,3-dioleoyl-2-stearoylglycerol (OSO) reveals that the positioning of unsaturated and saturated fatty acyl chains significantly influences their polymorphic transitions and overall crystalline structures [].
Q7: What factors impact the stability of SOS, and how can this be improved for specific applications?
A8: The oxidative stability of SOS is influenced by factors like temperature and the presence of other compounds. Studies indicate that incorporating SOS into phosphatidylcholine structures can enhance its stability compared to its presence in TAGs [].
Q8: Is there specific information available regarding SHE regulations for SOS?
A8: While the provided research doesn't directly address SHE regulations for SOS, it's important to note that any application involving food or pharmaceutical products containing SOS would necessitate adherence to relevant safety and regulatory standards.
Q9: Are there studies exploring the pharmacokinetics and pharmacodynamics of SOS?
A9: The focus of the provided research is on the physical and material properties of SOS, particularly within food applications. Further investigation is needed to understand its potential pharmacokinetic and pharmacodynamic profile.
Q10: What in vitro and in vivo studies have been conducted on SOS?
A11: Research primarily focuses on the material properties and applications of SOS in food systems. Studies investigating its potential biological effects are limited. One study explored the impact of SOS-rich diets on postprandial lipid and glucose responses in humans, finding that SOS-rich fat (shea stearin) resulted in lower plasma TAG levels compared to POP-rich (palm mid fraction) and OOO-rich (high-oleic sunflower oil) fats [].
Q11: What are some alternatives to cocoa butter that incorporate SOS?
A29: Several studies have explored the use of mango kernel fat, rich in SOS, as a potential cocoa butter alternative due to its similar physicochemical properties and high oxidative stability [, ]. Other potential sources include rambutan seed fat, which exhibits properties suitable for use as a cocoa butter improver after fractionation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















